

# Technical Guide: Physicochemical Properties of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

**Cat. No.:** B1282008

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## Introduction

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines information from commercial suppliers with predicted data and general methodologies established for analogous compounds. Isothiazolidine 1,1-dioxides, also known as  $\gamma$ -sultams, are a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse biological activities, including potential as antibacterial and antidiabetic agents.<sup>[1][2]</sup> This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this specific derivative.

## Core Physicochemical Properties

Quantitative data for **2-(3-bromophenyl)isothiazolidine 1,1-dioxide** is summarized below. It is important to note that while the molecular formula and weight are confirmed, other parameters are largely based on computational predictions due to a lack of published experimental values.

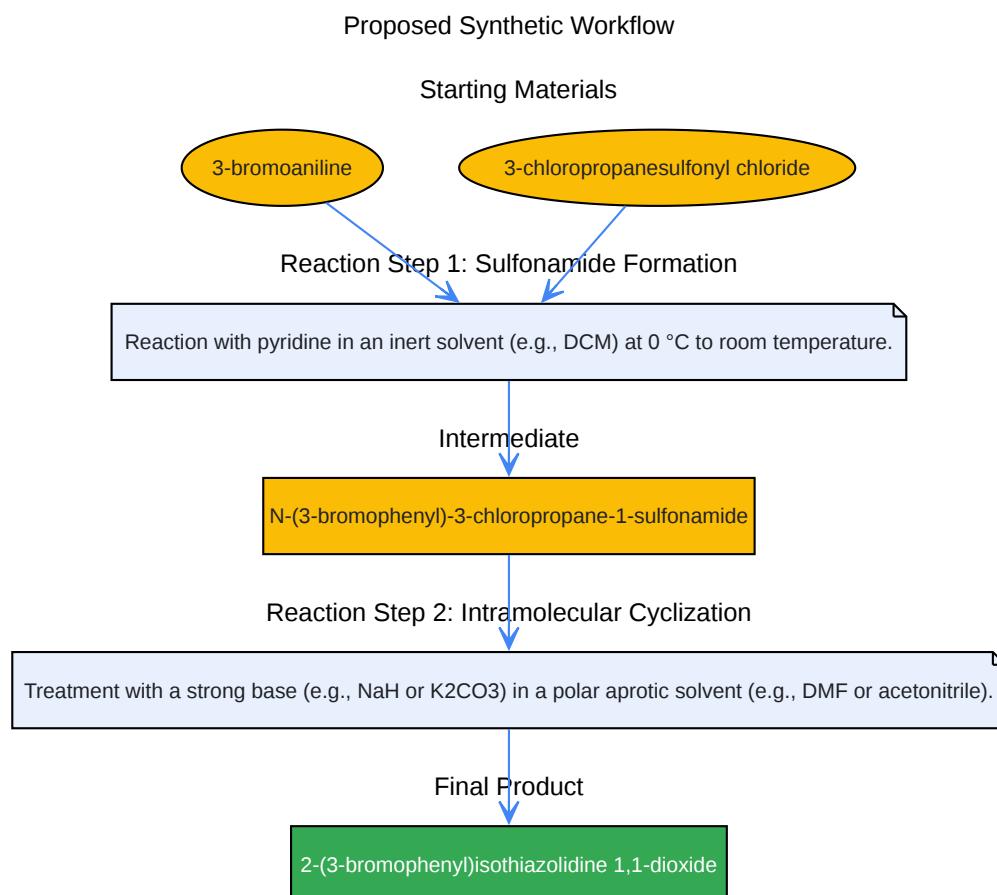
| Property                                 | Value  | Source                     |
|--|--|----------------------------|
| CAS Number                               | 71703-15-6   | Commercial Suppliers[1][3] |
| Molecular Formula                        | C <sub>9</sub> H <sub>10</sub> BrNO <sub>2</sub> S | Commercial Suppliers[1][3] |
| Molecular Weight                         | 276.15 g/mol                                       | Commercial Suppliers[1]    |
| Predicted XlogP                          | 2.1  | Predicted                  |
| Predicted Hydrogen Bond Donor Count      | 0  | Predicted                  |
| Predicted Hydrogen Bond Acceptor Count   | 2  | Predicted                  |
| Predicted Rotatable Bond Count           | 1  | Predicted                  |
| Predicted Exact Mass                     | 274.9616 g/mol                                     | Predicted                  |
| Predicted Monoisotopic Mass              | 274.9616 g/mol                                     | Predicted                  |
| Predicted Topological Polar Surface Area | 43.4 Å <sup>2</sup>                                | Predicted                  |

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide** is not available in the reviewed literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of N-arylisothiazolidine 1,1-dioxides.

## Proposed Synthesis of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**

A common method for the synthesis of N-substituted isothiazolidine 1,1-dioxides involves the reaction of a suitable sulfonamide with a dihaloalkane or a Michael addition approach. A potential synthetic workflow is outlined below:



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Caption: Proposed two-step synthesis of the target compound.

Detailed Methodology:

- Synthesis of N-(3-bromophenyl)-3-chloropropane-1-sulfonamide: To a solution of 3-bromoaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) cooled to 0 °C, a

solution of 3-chloropropanesulfonyl chloride (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine. The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure to yield the crude sulfonamide, which can be purified by column chromatography.

- **Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide:** The N-(3-bromophenyl)-3-chloropropane-1-sulfonamide (1.0 eq) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A base, such as sodium hydride (1.5 eq) or potassium carbonate (2.0 eq), is added portion-wise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 4-6 hours, with progress monitored by TLC. After completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the final product.

## Characterization Data (Predicted and from Analogous Compounds)

Due to the absence of specific published data, the following characterization information is based on predictions and data from structurally similar N-arylisothiazolidine 1,1-dioxides.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus             | Predicted Chemical Shift (ppm) | Multiplicity                                      | Assignment       |
|---------------------|--------------------------------|---|------------------|
| <sup>1</sup> H NMR  | 7.50 - 7.30                    | m   | Aromatic protons |
| 3.80 - 3.60         | t                              | N-CH <sub>2</sub>                                 |                  |
| 3.40 - 3.20         | t                              | S-CH <sub>2</sub>                                 |                  |
| 2.50 - 2.30         | p                              | CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> |                  |
| <sup>13</sup> C NMR | ~140                           | s   | Aromatic C-N     |
| 131 - 122           | d                              | Aromatic CH                                       |                  |
| ~120                | s                              | Aromatic C-Br                                     |                  |
| ~55                 | t                              | S-CH <sub>2</sub>                                 |                  |
| ~45                 | t                              | N-CH <sub>2</sub>                                 |                  |
| ~25                 | t                              | CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> |                  |

## Fourier-Transform Infrared (FTIR) Spectroscopy

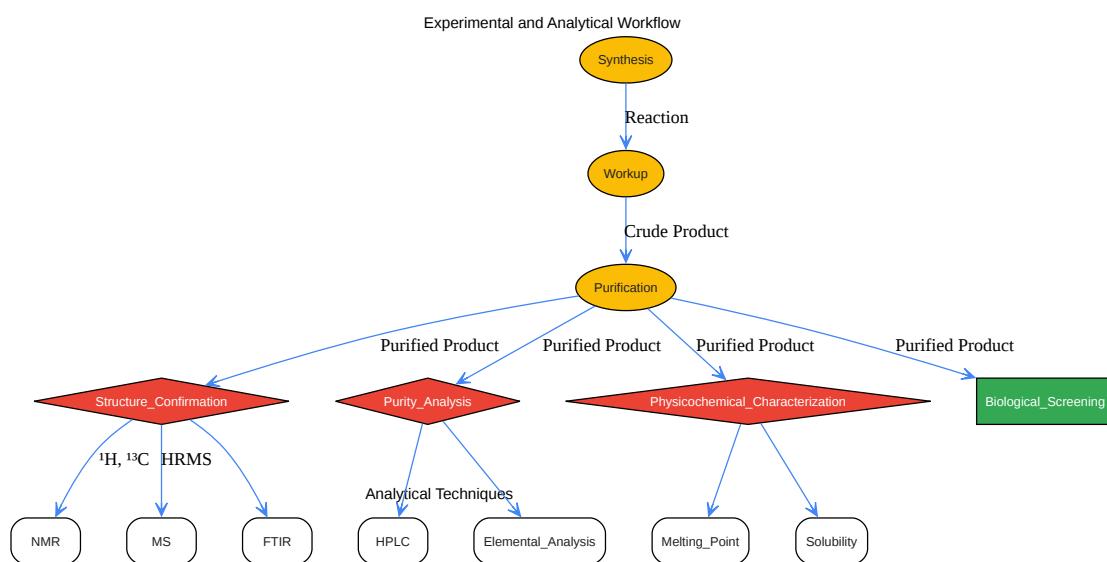
| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                         |
|--------------------------------|---------------|------------------------------------|
| 3100-3000                      | Medium        | Aromatic C-H stretch               |
| 2980-2850                      | Medium-Weak   | Aliphatic C-H stretch              |
| 1600-1450                      | Strong-Medium | Aromatic C=C stretch               |
| 1350-1300                      | Strong        | Asymmetric SO <sub>2</sub> stretch |
| 1180-1140                      | Strong        | Symmetric SO <sub>2</sub> stretch  |
| 800-600                        | Strong        | C-Br stretch                       |

## Mass Spectrometry (MS)

| Ionization Mode | Predicted m/z  | Assignment                           |
|-----------------|----------------|--------------------------------------|
| ESI+            | 275.96, 277.96 | $[M+H]^+$ (Isotopic pattern for Br)  |
| 297.94, 299.94  |                | $[M+Na]^+$ (Isotopic pattern for Br) |

## Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**.



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Caption: A logical workflow for the synthesis and analysis.

## Potential Biological Significance

While no specific biological activity has been reported for **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**, the isothiazolidine 1,1-dioxide scaffold is present in molecules with a range of

biological activities. Derivatives of this class have been investigated for their potential as:

- Antibacterial agents: The sultam ring can mimic the  $\beta$ -lactam core of penicillin antibiotics.
- Antiviral agents: Some isothiazolidine 1,1-dioxide derivatives have shown inhibitory activity against viral replication.<sup>[1]</sup>
- Enzyme inhibitors: The strained ring system can act as an electrophile and interact with active sites of various enzymes.
- Antidiabetic agents: Certain derivatives have been explored as cytochrome inhibitors for potential use in treating diabetes.<sup>[2]</sup>

The presence of the 3-bromophenyl substituent may influence the compound's lipophilicity, metabolic stability, and potential for specific interactions with biological targets, making it a candidate for further biological evaluation.

## Conclusion

This technical guide provides a summary of the available and predicted information on the physicochemical properties of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**. While specific experimental data is scarce, this document offers a foundation for researchers by providing a proposed synthetic route, predicted characterization data, and an overview of the potential biological relevance of this compound class. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.

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## References

- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOTHIAZOLINE 1,1-DIOXIDE | TargetMol [targetmol.com]

- 3. 71703-15-6|2-(3-Bromophenyl)isothiazolidine 1,1-dioxide|BLD Pharm [bldpharm.com]
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